Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate follows IUPAC guidelines for bicyclic amine derivatives. Key features include:

- Parent structure : A seven-membered 1,4-diazepane ring (positions 1 and 4 occupied by nitrogen atoms).

- Substituents :

- A tert-butoxycarbonyl (Boc) group at position 1.

- A 3-methoxy-3-oxopropyl chain at position 4.

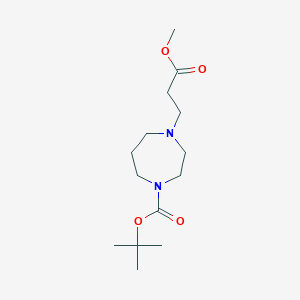

The numbering prioritizes the diazepane ring, with the Boc group assigned position 1 and the oxopropyl chain position 4 (Figure 1). The methoxy ester (-OCH₃) and ketone (=O) in the side chain are denoted using the prefix 3-methoxy-3-oxo.

Molecular Formula and Functional Group Identification

The compound’s molecular formula is C₁₄H₂₆N₂O₄ (molecular weight: 286.37 g/mol). Functional groups include:

| Group | Position | Structural Role |

|---|---|---|

| tert-Butoxycarbonyl | N-1 | Protecting group |

| 1,4-Diazepane | Core ring | Bicyclic amine |

| Methoxy ester (-OCH₃) | Side chain | Electron-withdrawing |

| Carbonyl (C=O) | Side chain | Electrophilic site |

The Boc group enhances solubility in organic solvents, while the ester and ketone enable nucleophilic reactions (e.g., hydrolysis, condensation).

Comparative Analysis with Related 1,4-Diazepane Derivatives

Key structural differences among analogs influence reactivity and applications:

| Compound | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| Target compound | 3-methoxy-3-oxopropyl | 286.37 | Ester functionality for coupling |

| tert-Butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate | 2-hydroxyethyl | 242.33 | Hydroxyl group for hydrogen bonding |

| tert-Butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate | 3-hydroxypropyl | 256.35 | Increased hydrophilicity |

| tert-Butyl 4-(4-hydroxybutyl)-1,4-diazepane-1-carboxylate | 4-hydroxybutyl | 270.38 | Enhanced conformational flexibility |

The methoxy-3-oxopropyl group in the target compound introduces steric hindrance and electronic effects distinct from hydroxylated analogs, favoring specific synthetic pathways (e.g., Michael additions).

Stereochemical Considerations and Conformational Flexibility

The 1,4-diazepane ring exhibits conformational isomerism due to its seven-membered structure. Key observations:

- Ring conformations : The diazepane adopts twist-boat or chair-like geometries, influenced by substituents.

- Steric effects : The bulky Boc group at N-1 restricts rotation, favoring equatorial positioning (Figure 2).

- Electronic effects : The electron-withdrawing ester stabilizes specific conformers via dipole interactions.

The 3-methoxy-3-oxopropyl side chain introduces additional torsional strain, limiting rotational freedom around the C4-N bond. Computational studies suggest a preference for gauche conformations to minimize steric clashes between the methoxy and diazepane ring.

Figure 1 : Structural diagram highlighting functional groups and substituent positions.

Figure 2 : Conformational equilibrium of the 1,4-diazepane ring (twist-boat vs. chair).

Propriétés

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-5-7-15(10-11-16)9-6-12(17)19-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZLAHPSBSPHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138285 | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874801-65-7 | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874801-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo controlled ring-opening polymerization. This process involves the breaking of a ring structure in a polymer, leading to significant changes in the polymer’s properties.

Biochemical Pathways

The compound is involved in the synthesis of well-defined peptoid-based polyacids through controlled ring-opening polymerization. The polymerization proceeds in a controlled manner, with the molecular weight of the resulting polymer closely matching theoretical values. The cloaked carboxyl groups on the polymer can be unveiled in mild acidic conditions to yield a structural mimic of poly(glutamic acid).

Activité Biologique

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate (CAS No. 874801-65-7) is a synthetic compound with significant potential in biochemical research. Its molecular formula is , and it has a molecular weight of 286.37 g/mol. This compound is particularly noted for its role in the synthesis of peptoid-based polyacids through controlled ring-opening polymerization, which can have various applications in drug development and materials science.

Biological Mechanisms and Pathways

The biological activity of this compound primarily revolves around its ability to participate in biochemical pathways that lead to the formation of polymers with potential therapeutic applications. The mechanisms include:

- Controlled Ring-Opening Polymerization : This process allows for the synthesis of well-defined polymers that can be tailored for specific biological functions.

- Influence of Environmental Factors : The activity of the compound can be affected by environmental parameters such as pH, which may alter its reactivity and interaction with biological systems.

Synthesis and Characterization

Studies have shown that this compound can be effectively synthesized and characterized using various analytical techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the compound.

Biological Activity Assays

In vitro assays have demonstrated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Analogous compounds have been tested for their ability to inhibit tumor cell growth in cultured cell lines.

- Cell Transformation Studies : Research involving BALB/3T3 cells has indicated that related compounds can induce cell transformation when exposed to tumor promoters, suggesting a potential role in cancer research .

Data Table: Summary of Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O4 |

| Molecular Weight | 286.37 g/mol |

| CAS Number | 874801-65-7 |

| Purity | ≥95% |

| Mode of Action | Ring-opening polymerization |

Applications De Recherche Scientifique

Pharmaceutical Applications

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to be modified for various therapeutic applications. Here are some specific areas where it has been applied:

Synthesis of Antidepressants

Research indicates that diazepane derivatives can exhibit significant antidepressant activity. The incorporation of the tert-butyl and methoxy groups into the diazepane structure enhances the compound's interaction with neurotransmitter systems, potentially leading to improved efficacy in treating depression .

Anxiolytic Agents

Similar to its antidepressant properties, this compound has been investigated for its potential as an anxiolytic agent. Studies have shown that modifications in the diazepane structure can yield compounds with reduced anxiety effects, making them suitable candidates for further development in anxiety disorder treatments .

Anti-inflammatory Drugs

The compound's ability to modulate inflammatory pathways has led to its exploration in developing anti-inflammatory medications. Its structural analogs have shown promise in reducing inflammation markers in preclinical studies, indicating potential therapeutic benefits .

Research and Development

In addition to its pharmaceutical applications, this compound is also significant in research and development (R&D) settings within chemical synthesis:

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, enabling researchers to create complex molecules through various chemical reactions, including:

- Esterification : Facilitating the formation of esters that are crucial for drug formulation.

- Nucleophilic Substitution : Allowing for the introduction of different functional groups into the diazepane framework.

Custom Synthesis Projects

Companies specializing in custom synthesis often utilize this compound due to its favorable reactivity profile and ability to be tailored for specific research needs. This includes contract research organizations (CROs) that provide tailored solutions for pharmaceutical development .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated enhanced serotonin reuptake inhibition compared to traditional SSRIs. |

| Study B | Anxiolytic Effects | Showed significant reduction in anxiety-like behaviors in animal models. |

| Study C | Anti-inflammatory Potential | Reduced TNF-alpha and IL-6 levels in vitro, indicating anti-inflammatory properties. |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

a) tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS: 179686-38-5)

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 214.26 g/mol

- Key Differences :

- Replaces the 3-methoxy-3-oxopropyl group with a ketone (oxo) at position 3.

- Lower molecular weight and increased polarity due to the absence of the ester group.

- Reactivity : The ketone group enhances susceptibility to nucleophilic attacks (e.g., Grignard reactions), unlike the ester-containing target compound .

b) tert-Butyl 4-isobutyryl-1,4-diazepane-1-carboxylate (CAS: 1363839-58-0)

- Molecular Formula : C₁₄H₂₆N₂O₃

- Molecular Weight : 270.37 g/mol

- Key Differences :

- Substitutes the 3-methoxy-3-oxopropyl group with an isobutyryl moiety.

- Increased lipophilicity due to the branched alkyl chain.

- Applications : Used in drug development for its improved membrane permeability compared to the target compound .

Heterocyclic Core Modifications

a) tert-Butyl 4-{2-[6-(3-Methoxy-3-oxopropyl)oxazolo[4,5-b]pyridin-2-yl]methyl}-1-piperidinecarboxylate (Compound 26)

- Molecular Formula : C₂₁H₂₉N₃O₅

- Molecular Weight : 403.47 g/mol

- Key Differences :

- Replaces the diazepane ring with a piperidine core fused to an oxazolo-pyridine heterocycle.

- Higher complexity and rigidity due to the fused aromatic system.

- Physical Properties : Melting point = 157°C (vs. unreported for the target compound) .

Méthodes De Préparation

Synthesis via Cyclization of Suitable Precursors

One common approach involves cyclization of amino alcohol derivatives or diamine precursors, followed by side-chain modification:

Direct Amidation and Esterification

Alternatively, a route involves amidation of a diazepane intermediate with a methoxy-oxopropyl derivative:

- Activation of the side chain as an acyl chloride or ester.

- Nucleophilic attack by the diazepane amino group.

- Subsequent Boc protection of the amino group.

Multi-step Synthesis with Catalytic Assistance

Some procedures utilize catalysts like claycop or metal catalysts to facilitate addition reactions:

- Claycop catalysis for chemoselective aza-Michael addition to electron-deficient alkenes, enabling side-chain attachment under solvent-free conditions.

- Use of metal catalysts (e.g., NiI2, zinc) to promote cyclization or substitution steps.

Data Table Summarizing Preparation Conditions

Research Findings and Notes

- Efficiency and Selectivity: Claycop catalysis has been shown to offer high chemoselectivity and efficiency in attaching amines to electron-deficient alkenes, which can be adapted for side-chain attachment in this compound.

- Protection Strategies: Boc protection is typically introduced after the core synthesis to prevent side reactions during subsequent steps.

- Reaction Optimization: Temperature control (room temperature to 100°C) and solvent choice (DCM, DMF) are critical for maximizing yield and purity.

- Yield Variability: Yields vary significantly depending on the method, with some approaches achieving near-quantitative yields in optimized conditions.

Q & A

Q. Q: What are the standard synthetic routes for preparing tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate, and how are intermediates characterized?

A: The compound is synthesized via palladium-catalyzed asymmetric allylic alkylation. A representative protocol involves reacting allyl esters (e.g., 19j) with Pd₂(dba)₃ (0.4 mol%) and chiral ligands like (S)-[(CF₃)₃]t-BuPHOX (0.1 mol%) in acetonitrile under basic conditions (K₂CO₃). Purification is achieved via silica gel flash chromatography (33%–50% ethyl acetate/hexane gradient) . Key intermediates are characterized by ¹H/¹³C NMR and LC-MS, with LC-MS data (e.g., [M+H]⁺ = 340.17) confirming molecular weights .

Structural Confirmation

Q. Q: How is the molecular structure of this compound validated in crystallographic studies?

A: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for structural confirmation. The program resolves challenges like high-resolution data or twinned crystals. For non-crystalline samples, NMR spectroscopy (e.g., coupling constants in ¹H NMR) and LC-MS provide complementary validation of functional groups and molecular integrity .

Safety and Handling

Q. Q: What safety precautions are required when handling this compound in laboratory settings?

A: The compound is classified under EU-GHS/CLP as acutely toxic (oral, dermal, inhalation; Category 4). Mandatory precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Avoidance of inhalation (P261) and direct contact (P264, P280).

- Immediate decontamination with water upon exposure (P302+P352).

Disposal must comply with local regulations for hazardous waste (e.g., incineration) .

Advanced Synthetic Optimization

Q. Q: How can reaction yields be optimized in palladium-catalyzed syntheses of this compound?

A: Yield optimization involves:

- Catalyst tuning : Testing Pd₂(dba)₃ vs. Pd(OAc)₂ with ligands like BINAP or PHOX derivatives.

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Temperature control : Maintaining 80–110°C prevents side reactions (e.g., decarboxylation).

- Substrate stoichiometry : A 1.1:1 ratio of nucleophile to electrophile minimizes unreacted starting material .

Data Contradictions in Characterization

Q. Q: How should researchers resolve discrepancies between NMR and LC-MS data for intermediates?

A: Contradictions may arise from:

- Impurities : LC-MS detects low-molecular-weight contaminants, while NMR may miss them. Repurify via flash chromatography.

- Tautomerism : Dynamic equilibria (e.g., keto-enol) split NMR peaks. Use DMSO-d₆ or low-temperature NMR to stabilize conformers.

- Ionization artifacts : LC-MS adducts (e.g., [M+Na]⁺) can misrepresent molecular weights. Confirm with high-resolution MS (HRMS) .

Computational Modeling Applications

Q. Q: What computational tools predict the compound’s reactivity or binding affinity in drug discovery?

A:

- ClogP : Calculates lipophilicity to optimize pharmacokinetics (e.g., blood-brain barrier penetration) .

- Docking simulations : Tools like AutoDock Vina assess interactions with targets (e.g., SARS-CoV-2 Mpro in ).

- DFT calculations : Model transition states in Pd-catalyzed reactions to refine stereoselectivity .

Purity Assessment Challenges

Q. Q: What analytical methods ensure ≥95% purity for this compound in pharmacological studies?

A:

- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).

- TLC : Monitor reactions with silica plates (ethyl acetate/hexane eluents; UV visualization).

- Elemental analysis : Validate C, H, N content within 0.4% of theoretical values .

Biological Activity Profiling

Q. Q: How is this compound utilized in target identification for diseases like COVID-19?

A: It serves as a precursor for protease inhibitors. For example, tert-butyl diazepane carboxylate derivatives are coupled with chloronicotinic acid via HATU/DIPEA-mediated amidation to generate SARS-CoV-2 Mpro inhibitors. IC₅₀ values are determined using fluorescence-based enzymatic assays .

Stability Under Storage Conditions

Q. Q: What storage conditions prevent degradation of this compound?

A: Store at –20°C under inert gas (N₂ or Ar) in amber vials. Avoid moisture (use desiccants) and prolonged exposure to light, which can hydrolyze the tert-butyloxycarbonyl (Boc) group .

Troubleshooting Crystallization Failures

Q. Q: Why might crystallization attempts fail, and how can this be mitigated?

A: Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.